2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves reactions under controlled conditions to introduce specific functional groups to the phenyl ring. One method involves the reaction of chloro-fluorophenyl derivatives with different substituents to yield potent inhibitors or to form specific acetamide derivatives through substitution reactions (Lee et al., 2007; Ping, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be analyzed using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the electronic environment around functional groups (Ping, 2007; Arjunan et al., 2009).
Chemical Reactions and Properties
Chemical properties of acetamide derivatives include their reactivity towards various reagents and conditions. Studies have shown how modifications in the acetamide group or the introduction of different substituents can significantly alter the compound's chemical behavior and its potential as a thrombin inhibitor or in other biological activities (Lee et al., 2007; Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure, which helps in understanding the solid-state properties of these compounds (Ping, 2007; Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-(2-Chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide and related compounds include their reactivity in various chemical reactions, such as oxidation and substitution. These properties are influenced by the structure of the compound, especially the presence of electron-withdrawing or electron-donating groups, which can affect the reactivity of the acetamide group and the overall molecule (Pailloux et al., 2007).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-17-13(7-9)18-14(19)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEUSXXCZYNKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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